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Compound of Interest

Compound Name: 2-Tert-butyl-4-methyl-6-nitrophenol

Cat. No.: B3056321

Introduction: This technical guide provides a detailed overview of the expected spectroscopic
data for 2-Tert-butyl-4-methyl-6-nitrophenol (C11H1sNOs), a substituted nitrophenol of
interest in various chemical research domains, including synthesis and materials science. Due
to the limited availability of published experimental spectra for this specific compound, this
document utilizes data from the close structural analog, 2,4-di-tert-butyl-6-nitrophenol, to
predict and interpret the spectroscopic characteristics. This approach allows for a robust
analysis based on established principles of structure-spectra correlation. This guide is intended
for researchers, scientists, and professionals in drug development who require a foundational
understanding of the characterization of this molecule.

Predicted Spectroscopic Data

The following data tables summarize the expected Nuclear Magnetic Resonance (NMR),
Infrared (IR), and Mass Spectrometry (MS) data for 2-Tert-butyl-4-methyl-6-nitrophenol. The
predictions are derived from the analysis of structurally similar compounds and established
spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals for the
aromatic protons and the aliphatic protons of the tert-butyl and methyl groups. The strong
deshielding effect of the nitro group and the phenolic proton will result in downfield shifts for
adjacent protons.
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Table 1: Predicted *H NMR Data (500 MHz, CDClIs)

Chemical Shift
(3, ppm)

~11.5

Multiplicity

Singlet (broad)

Integration

Assignment

OH

Notes

Chemical shift
is
concentration-
dependent;
intramolecular
H-bonding.

~7.95

Doublet (d)

Ar-H (H-5)

Coupled to H-3,
expected small
4J (meta)
coupling (~2.5
Hz).

~7.30

Doublet (d)

1H

Ar-H (H-3)

Coupled to H-5,
expected small
4J (meta)
coupling (~2.5
Hz).

~2.35

Singlet

3H

Ar-CHs

Typical range for
an aromatic

methyl group.

~1.45 | Singlet | 9H | -C(CHs)s | Tert-butyl group protons are equivalent. |

13C NMR (Carbon NMR): The 13C NMR spectrum will provide information on the carbon
skeleton of the molecule. The carbon atoms attached to the electronegative oxygen and nitro

groups will appear at lower field (higher ppm).

Table 2: Predicted *C NMR Data (125 MHz, CDCls)
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Chemical Shift (6, ppm) Assignment Notes

Phenolic carbon,
~155.0 C-1 (C-OH) .

deshielded by oxygen.
~140.0 C-6 (C-NO2) Deshielded by the nitro group.

Aromatic carbon attached to
~137.0 C-4 (C-CHs)

the methyl group.

Aromatic carbon attached to
~135.0 C-2 (C-tBu)

the tert-butyl group.
~128.0 C-5 Aromatic CH.
~124.0 C-3 Aromatic CH.

Quaternary carbon of the tert-
~35.0 -C(CHs)s

butyl group.

Methyl carbons of the tert-butyl
~29.5 -C(CHs)s3

group.

| ~21.0 | Ar-CHs | Methyl carbon attached to the aromatic ring. |

Infrared (IR) Spectroscopy

The IR spectrum is dominated by characteristic vibrational frequencies of its functional groups.
The presence of a hydroxyl group involved in intramolecular hydrogen bonding with the nitro
group is a key feature.

Table 3: Predicted Key IR Absorptions (KBr Pellet)
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Frequency (cm™?) Intensity Assignment
O-H stretch
~3200-3400 Broad (intramolecularly H-
bonded)
~2960-2870 Strong C-H stretch (aliphatic)
~1590, 1480 Medium-Strong C=C stretch (aromatic)
~1530 Strong NO2z asymmetric stretch
~1340 Strong NO2 symmetric stretch

| ~1250 | Strong | C-O stretch (phenol) |

Mass Spectrometry (MS)

The mass spectrum provides information about the molecular weight and fragmentation
pattern. The molecular weight of 2-Tert-butyl-4-methyl-6-nitrophenol is 209.23 g/mol .
Electron lonization (El) would likely cause characteristic fragmentation.

Table 4: Predicted Mass Spectrometry Data (EI)

m/z Relative Intensity Assignment

209 High [M]* (Molecular lon)
194 High [M - CHs]*

164 Medium [M-NO2 + H]*

| 148 | Medium | [M - CHs - NO2]* |

Experimental Protocols

The acquisition of high-quality spectroscopic data requires standardized procedures. The
following sections outline general experimental protocols applicable to the analysis of 2-Tert-
butyl-4-methyl-6-nitrophenol.
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NMR Spectroscopy

Sample Preparation: Dissolve approximately 5-10 mg of the solid sample in 0.6-0.7 mL of a
deuterated solvent (e.g., Chloroform-d, CDCIs).[1] The solvent should be chosen for its ability
to dissolve the sample and for its minimal interference in the spectral region of interest.[2]
Transfer the solution to a standard 5 mm NMR tube.

Instrument Setup: The experiment is performed on a high-field NMR spectrometer (e.g., 400
or 500 MHz). The instrument is tuned and shimmed for the specific sample to ensure high
magnetic field homogeneity.

'H NMR Acquisition: A standard one-pulse experiment is typically used. Key parameters
include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and acquisition of 16-32
scans for good signal-to-noise ratio. Chemical shifts are referenced to the residual solvent
peak or an internal standard like tetramethylsilane (TMS).

13C NMR Acquisition: A proton-decoupled experiment is used to obtain singlets for all carbon
signals. Due to the lower natural abundance and sensitivity of the 13C nucleus, a larger
number of scans (e.g., 1024 or more) and a longer relaxation delay may be required.

IR Spectroscopy

Sample Preparation (ATR): For Attenuated Total Reflectance (ATR) FTIR, a small amount of
the solid sample is placed directly onto the ATR crystal (e.g., diamond or germanium).[3]
Pressure is applied to ensure good contact between the sample and the crystal surface.

Background Collection: A background spectrum of the empty, clean ATR crystal is collected
first. This accounts for atmospheric (COz, H20) and instrument-related absorptions.

Sample Spectrum Collection: The sample spectrum is then recorded. The instrument
software automatically subtracts the background spectrum to produce the final spectrum of
the sample.

Data Acquisition: Typically, spectra are collected over the mid-IR range (4000-400 cm™—1) with
a resolution of 4 cm~1.[3] Co-addition of 16-32 scans improves the signal-to-noise ratio.

Mass Spectrometry

© 2025 BenchChem. All rights reserved. 5/9 Tech Support


https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Book%3A_Organic_Chemistry_with_a_Biological_Emphasis_v2.0_(Soderberg)/05%3A_Structure_Determination_Part_II_-_Nuclear_Magnetic_Resonance_Spectroscopy/5.04%3A_The_1H-NMR_experiment
https://www.moorparkcollege.edu/sites/moorparkcollege/files/media/pdf_document/2020/chem_1b_expt16.pdf
https://forensicresources.org/wp-content/uploads/2019/07/IR-12-11-2015.pdf
https://forensicresources.org/wp-content/uploads/2019/07/IR-12-11-2015.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3056321?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

o Sample Preparation: For techniques like Gas Chromatography-Mass Spectrometry (GC-MS),
the sample is dissolved in a volatile organic solvent (e.g., dichloromethane or ethyl acetate)
at a low concentration (e.g., 1 mg/mL). For direct infusion, a more dilute solution in a solvent
compatible with the ionization source is used.

« lonization: Electron lonization (El) is a common technique for volatile, thermally stable
compounds.[4] It typically uses 70 eV electrons to ionize the sample, causing predictable
fragmentation.[4] Soft ionization techniques like Electrospray lonization (ESI) or Chemical
lonization (Cl) can be used to minimize fragmentation and enhance the molecular ion peak.

e Mass Analysis: The generated ions are separated based on their mass-to-charge (m/z) ratio
by a mass analyzer (e.g., quadrupole, time-of-flight).[5][6]

» Detection: An ion detector quantifies the abundance of each ion, and the data is plotted as a
mass spectrum showing relative intensity versus m/z.[5]

Visualization of Analytical Workflow

The following diagram illustrates a generalized workflow for the spectroscopic characterization
of an organic compound like 2-Tert-butyl-4-methyl-6-nitrophenol.
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Spectroscopic Analysis Workflow for Organic Compounds.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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